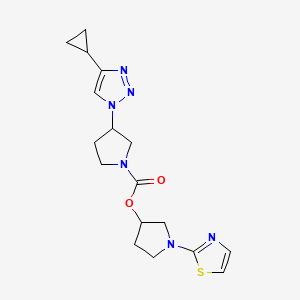
N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyridine and thiazole group, both of which are common in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized starting from readily available nicotinic acid . Another related compound, 4-(pyridin-4-yl)thiazol-2-amine, was also synthesized and evaluated .Scientific Research Applications
Applications in Biological Activity and Dyeing
- Antioxidant, Antitumor, and Antimicrobial Activities : A study explored the synthesis of novel aryl monoazo organic compounds related to the mentioned chemical, showing significant in vitro antioxidant, antitumor, and antimicrobial activities. These compounds were also used for dyeing polyester fabrics, potentially leading to sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Synthesis and Characterization
- Structural Analysis and Properties : The compound has been part of studies focusing on its quantum chemical analysis, revealing competitive isomeric structures and divalent N(I) character. These studies are crucial in understanding the electron distribution and tautomeric preferences, which are vital for its potential applications in various fields (Bhatia, Malkhede, & Bharatam, 2013).
Potential in Anticancer Research
- Anticancer Properties : Several studies have synthesized derivatives of this compound and evaluated their anticancer activities. These studies are indicative of the potential use of such compounds in the development of new anticancer drugs (Rao, Rao, & Prasad, 2018).
Chemical Synthesis and Modifications
- Synthesis and Reactivity : Research has also been conducted on the synthesis and reactivity of related compounds, providing insights into how such chemicals can be modified and utilized in different contexts, including potentially as anticancer agents (Aleksandrov & El’chaninov, 2017).
Environmental Applications
- Removal of Heavy Metals : The compound has been involved in the development of novel adsorbents for removing heavy metals like Cd2+ and Zn2+ from industrial wastes, demonstrating its potential in environmental remediation (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antimicrobial and Anti-Inflammatory Studies
- Antimicrobial and Anti-Inflammatory Agents : Some studies have synthesized derivatives of this compound and tested them for antimicrobial and anti-inflammatory properties, suggesting its potential use in the development of new therapeutic agents (Rajurkar, Lambe, & Deshmukh, 2015).
Future Directions
properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(15-9-8-13-5-1-2-6-14(13)11-15)22-19-21-17(12-24-19)16-7-3-4-10-20-16/h3-4,7-12H,1-2,5-6H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMGFZDXICMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2367812.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2367813.png)
![N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea](/img/structure/B2367815.png)
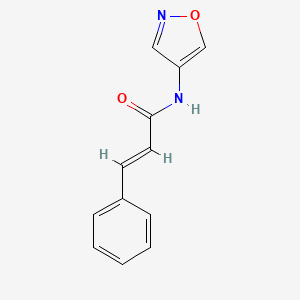
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)
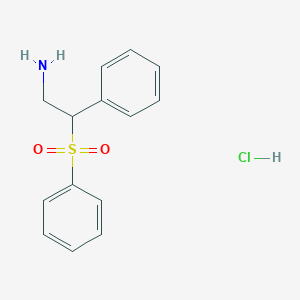

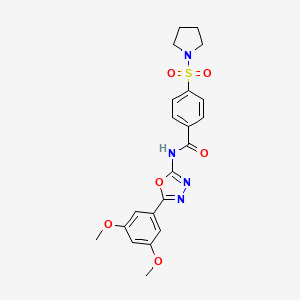

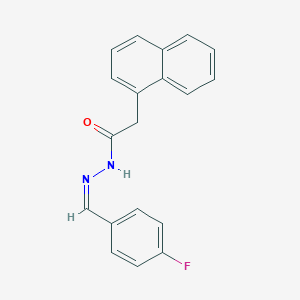
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
